3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

Catalog No.
S12810122
CAS No.
951131-10-5
M.F
C16H20ClN3S
M. Wt
321.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-...

CAS Number

951131-10-5

Product Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10,17H,1-4H3;1H

InChI Key

ZDZXXOJETOMNEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine; hydrochloride is a complex organic compound belonging to the phenothiazine class. It features a phenothiazine core structure with two diamine substituents at the 3 and 7 positions, and four methyl groups attached to the nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases.

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, which can modify its electronic properties and reactivity.
  • Reduction: Reduction reactions are also feasible, allowing for the conversion of certain functional groups within the structure.
  • Alkylation: Selective alkylation by reductive amination is a key reaction for synthesizing derivatives of this compound. This involves reacting an unsubstituted diamine with aldehydes or ketones under reductive conditions .

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine; hydrochloride has been studied for its biological activities:

  • Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for treating diseases associated with protein aggregation like Alzheimer's disease .
  • Antioxidant Activity: The compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in neuronal cells .

The synthesis of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine involves several steps:

  • Starting Material Preparation: The process begins with an unsubstituted 10H-phenothiazine derivative.
  • Selective Alkylation: The unsubstituted diamine is reacted with aldehydes or ketones under reductive amination conditions to introduce methyl groups at the 3 and 7 positions while minimizing alkylation at the 10 position .
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt for stability and solubility purposes .

This compound has several potential applications:

  • Pharmaceuticals: Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases.
  • Research Tools: It can serve as a model compound in studies exploring the mechanisms of action of phenothiazines and related structures.

Interaction studies have shown that this compound may interact with various biological targets:

  • Protein Aggregates: It has been noted to influence protein aggregation pathways, potentially mitigating the formation of toxic aggregates associated with neurodegenerative diseases .
  • Cellular Pathways: Investigations into its effects on cellular signaling pathways are ongoing, particularly regarding its role in oxidative stress responses .

Several compounds share structural similarities with 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
10H-PhenothiazineBasic structure without substitutionsLacks methyl groups; serves as a parent compound
3-N,N-Dibenzyl-10H-phenothiazineContains benzyl groups at the 3 positionDifferent substitution pattern affects activity
3-N,N-Dimethyl-10H-phenothiazineDimethyl substitution at the 3 positionLess steric hindrance compared to tetramethyl variant
3-N,N-Diethyl-10H-phenothiazineDiethyl substitutionDifferent alkyl chain length alters solubility

These compounds illustrate variations in substitution patterns that can significantly impact their biological activity and chemical properties.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

321.1066465 g/mol

Monoisotopic Mass

321.1066465 g/mol

Heavy Atom Count

21

General Manufacturing Information

10H-Phenothiazine-3,7-diamine, N3,N3,N7,N7-tetramethyl-, hydrochloride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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